5-Bromo-4-(tert-butoxy)-2-chloropyrimidine
Overview
Description
5-Bromo-4-(tert-butoxy)-2-chloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The presence of bromine, tert-butoxy, and chlorine substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine typically involves the halogenation and alkylation of pyrimidine derivatives. One common method includes the bromination of 4-(tert-butoxy)-2-chloropyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(tert-butoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
5-Bromo-4-(tert-butoxy)-2-chloropyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to the discovery of new active ingredients.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(tert-butoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The tert-butoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butoxy)-2-chloropyrimidine: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromo-2-chloropyrimidine: Lacks the tert-butoxy group, affecting its solubility and interaction with biological targets.
5-Bromo-4-methoxy-2-chloropyrimidine: The methoxy group provides different electronic and steric effects compared to the tert-butoxy group.
Uniqueness
5-Bromo-4-(tert-butoxy)-2-chloropyrimidine is unique due to the combination of bromine, tert-butoxy, and chlorine substituents on the pyrimidine ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-8(2,3)13-6-5(9)4-11-7(10)12-6/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGJQUSNGCJOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575885 | |
Record name | 5-Bromo-4-tert-butoxy-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57054-94-1 | |
Record name | 5-Bromo-2-chloro-4-(1,1-dimethylethoxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57054-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-tert-butoxy-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60575885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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